5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as EFMTA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of 1H-1,2,3-triazole, a heterocyclic organic compound consisting of three nitrogen atoms in a ring. EFMTA is a valuable tool for scientists as it has a wide range of applications, including synthesis, medicinal chemistry, and drug design. In
Scientific Research Applications
π-Hole Tetrel Bonding Interactions
Research has identified significant π-hole tetrel bonding interactions in triazole derivatives, including compounds similar to 5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. These interactions have been explored through synthesis, spectroscopic, X-ray characterization, and computational methods. Such studies enhance our understanding of the molecular interactions and properties of these triazole derivatives (Ahmed et al., 2020).
Synthesis of Fluoroalkylated Triazoles
Research demonstrates the efficient synthesis of fluoroalkylated 1H-1,2,3-triazoles, which are structurally related to the compound . These syntheses have been applied to the development of novel compounds, showcasing the versatility and applicability of this chemical class in creating diverse molecules (Peng & Zhu, 2003).
Tautomerism in Triazole Carboxylic Acids
The synthesis of triazole carboxylic acids, including derivatives of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids, has been reported. This research investigates the tautomerism of these compounds, which is critical for understanding their chemical behavior and potential applications in various fields (Pokhodylo & Obushak, 2022).
properties
IUPAC Name |
5-ethyl-1-(2-fluoro-4-methylphenyl)triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-3-9-11(12(17)18)14-15-16(9)10-5-4-7(2)6-8(10)13/h4-6H,3H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRPXFKCMJUTET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=C(C=C(C=C2)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.